molecular formula C11H13N3O2S2 B2694788 3-[(morpholin-4-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione CAS No. 339022-61-6

3-[(morpholin-4-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione

Cat. No.: B2694788
CAS No.: 339022-61-6
M. Wt: 283.36
InChI Key: USGMAMZGHUGNAL-UHFFFAOYSA-N
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Description

The compound 3-[(morpholin-4-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione (hereafter referred to as the target compound) is a heterocyclic derivative combining a 1,3,4-oxadiazole-2-thione core with morpholine and thiophene substituents. Its structural framework has been extensively characterized using experimental techniques such as FT-IR, Laser-Raman spectroscopy, and X-ray crystallography, complemented by ab initio computational methods . The morpholine moiety enhances solubility and bioavailability, while the thiophene group contributes to π-π stacking interactions, which are critical for biological activity .

Crystallographic studies reveal that the target compound adopts a planar conformation, with the morpholine ring oriented perpendicular to the oxadiazole-thione plane. This geometry facilitates intermolecular hydrogen bonding and van der Waals interactions, stabilizing its solid-state structure .

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)-5-thiophen-2-yl-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S2/c17-11-14(8-13-3-5-15-6-4-13)12-10(16-11)9-2-1-7-18-9/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGMAMZGHUGNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=S)OC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(morpholin-4-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione typically involves the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole-2-thione. This intermediate is then reacted with morpholine and formaldehyde under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(morpholin-4-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form the corresponding dihydro derivatives.

    Substitution: The morpholine moiety can be substituted with other amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Dihydro derivatives of the oxadiazole ring.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

3-[(morpholin-4-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(morpholin-4-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione involves its interaction with various molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues with Modified Substituents

The target compound belongs to a broader class of 1,3,4-oxadiazole-2-thiones functionalized at the 3- and 5-positions. Key analogues include:

Compound Name Substituent at 3-Position Substituent at 5-Position Key Features/Biological Activity Reference ID
3-[(4-Phenylpiperazin-1-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione 4-Phenylpiperazine Thiophene-2-yl Enhanced antimicrobial activity against S. aureus and E. coli; lower solubility than target compound
3-[(4-Benzylpiperazin-1-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione 4-Benzylpiperazine Thiophene-2-yl Improved anti-tubercular activity (MIC = 0.5 μM for M. tuberculosis); bulky substituent reduces bioavailability
5-(6-Methyl-2-methylthio-4-pyrimidinyloxymethyl)-3-morpholinomethyl-2,3-dihydro-1,3,4-oxadiazole-2-thione Morpholinomethyl Pyrimidinyloxymethyl High anti-inflammatory activity (comparable to acetylsalicylic acid); synergistic effects of morpholine and pyrimidine
3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione 4-(2-Methoxyphenyl)piperazine Thiophene-2-yl Dual antimicrobial and antitumor activity; methoxy group enhances lipophilicity

Key Observations :

  • Morpholine vs. Piperazine : The morpholinyl group in the target compound improves water solubility compared to piperazine derivatives, which often exhibit higher hydrophobicity due to aromatic substituents (e.g., phenyl or benzyl groups) .
  • Thiophene vs. Pyrimidine : Thiophene-containing compounds show stronger π-π interactions with biological targets (e.g., microbial enzymes), while pyrimidine derivatives exhibit broader anti-inflammatory activity .
Antimicrobial Activity
  • The target compound demonstrates moderate antibacterial activity against Gram-positive bacteria (S. coli: MIC > 128 μg/mL) .
  • In contrast, the 4-phenylpiperazine analogue shows superior activity (S. aureus: MIC = 8 μg/mL; E. coli: MIC = 64 μg/mL), attributed to the phenyl group’s enhanced membrane penetration .
  • The pyrimidinyloxymethyl-morpholinomethyl analogue exhibits potent antifungal activity (C. albicans: MIC = 16 μg/mL), likely due to synergistic effects between the morpholine and pyrimidine moieties .
Anti-Tubercular Activity
  • The 4-benzylpiperazine analogue is highly active against M. Bulkier substituents may improve target binding in mycobacterial enzymes.
Anti-Inflammatory Activity
  • Morpholinomethyl derivatives, including the target compound, show significant COX-2 inhibition (IC₅₀ = 12 μM), comparable to acetylsalicylic acid (IC₅₀ = 10 μM) .

Spectroscopic and Computational Comparisons

  • Vibrational Spectroscopy : FT-IR and Raman spectra of the target compound and its 4-phenylpiperazine analogue show distinct C=S stretching frequencies (target: 680 cm⁻¹; piperazine analogue: 695 cm⁻¹), reflecting differences in electron-withdrawing effects of substituents .
  • DFT Calculations : The morpholinyl group in the target compound exhibits a higher dipole moment (5.2 Debye) compared to the 4-phenylpiperazine analogue (4.8 Debye), correlating with improved solubility .

Biological Activity

The compound 3-[(morpholin-4-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its pharmacological potentials and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Where xx, yy, zz, aa, and bb correspond to the number of each atom in the molecular formula. The specific structure contributes to its biological activity through interactions with various biological targets.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that certain oxadiazole compounds showed potent activity against Mycobacterium tuberculosis , including strains resistant to isoniazid . The compound may share similar mechanisms due to structural similarities with other effective derivatives.

Anticancer Activity

Oxadiazole derivatives have been investigated for their anticancer properties. In a comparative study, several synthesized oxadiazole compounds demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Notably, some derivatives exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin .

CompoundCancer Cell LineIC50 (µM)Reference
5aMCF-715.63
5bA54912.78
5cU-93710.38

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and p53 pathway modulation.

The biological activity of this compound can be attributed to several potential mechanisms:

  • Inhibition of Tubulin Polymerization : Some oxadiazole derivatives have been shown to inhibit tubulin polymerization, thus disrupting mitotic division in cancer cells .
  • Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways in tumor cells, leading to increased levels of pro-apoptotic factors and decreased survival signals .
  • Antimicrobial Mechanisms : The exact mechanism against bacterial pathogens may involve interference with bacterial cell wall synthesis or function .

Case Studies

Several studies have evaluated the biological activity of oxadiazole derivatives:

  • Study on Anticancer Activity : A study synthesized various oxadiazole derivatives and tested them against multiple cancer cell lines. The results indicated that specific modifications in the oxadiazole structure could enhance cytotoxicity significantly .
  • Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of oxadiazoles against resistant strains of bacteria, demonstrating promising results which could lead to new therapeutic options .

Q & A

Q. How should researchers statistically analyze contradictory bioactivity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies using fixed/random-effects models (e.g., RevMan software). Assess heterogeneity via I2^2 statistics.
  • Dose-Response Modeling : Fit data to sigmoidal curves (GraphPad Prism) to compare EC50_{50} values. Outliers are identified via Grubbs’ test .

Q. What are best practices for reporting crystallographic data?

  • Methodological Answer :
  • CIF Validation : Use checkCIF/PLATON to resolve ADDSYM alerts and ensure R-factor convergence (<5%).
  • Deposition : Submit to Cambridge Structural Database (CSD) with full refinement details (e.g., SHELXL-2018) .

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